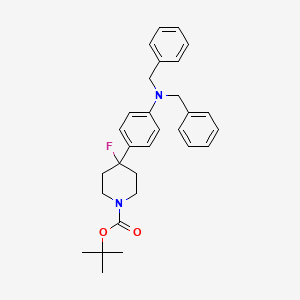

N,N-Dibenzyl-4-(1-Boc-4-fluoro-4-piperidyl)aniline

Description

N,N-Dibenzyl-4-(1-Boc-4-fluoro-4-piperidyl)aniline is a structurally complex aniline derivative featuring:

- Boc-protected 4-fluoro-piperidine: The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the piperidine nitrogen, while the 4-fluoro substitution introduces electronic and steric effects that modulate the molecule’s conformational flexibility and interaction with biological targets .

- Aniline core: The aromatic amine provides a platform for further functionalization, such as coupling reactions or nucleophilic substitutions .

This compound is likely synthesized via multi-step protocols involving:

Boc protection of 4-fluoro-piperidine.

Coupling to the aniline core via Buchwald-Hartwig or Ullmann-type amination.

N,N-Dibenzylation through alkylation or reductive amination .

Properties

Molecular Formula |

C30H35FN2O2 |

|---|---|

Molecular Weight |

474.6 g/mol |

IUPAC Name |

tert-butyl 4-[4-(dibenzylamino)phenyl]-4-fluoropiperidine-1-carboxylate |

InChI |

InChI=1S/C30H35FN2O2/c1-29(2,3)35-28(34)32-20-18-30(31,19-21-32)26-14-16-27(17-15-26)33(22-24-10-6-4-7-11-24)23-25-12-8-5-9-13-25/h4-17H,18-23H2,1-3H3 |

InChI Key |

NOVJMWQIDMTFLZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibenzyl-4-(1-Boc-4-fluoro-4-piperidyl)aniline typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.

Introduction of the Fluoro Group: The fluoro group can be introduced via nucleophilic substitution reactions using appropriate fluorinating agents.

Protection with Boc Group: The piperidine nitrogen is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

Formation of the Aniline Moiety: The aniline moiety is synthesized by hydrogenation of nitrobenzene derivatives.

Benzylation: The final step involves the benzylation of the aniline nitrogen using benzyl bromide in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can target the nitro group (if present in intermediates) to form the corresponding aniline.

Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon is a typical method.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Benzaldehyde derivatives.

Reduction: Aniline derivatives.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Building Block: The compound serves as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

Catalysis: It can be used in the development of ligands for homogeneous catalysis.

Biology and Medicine:

Drug Development: The compound’s structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting the central nervous system.

Industry:

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-4-(1-Boc-4-fluoro-4-piperidyl)aniline would depend on its specific application. In drug development, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The Boc group serves as a protecting group, ensuring the compound’s stability during synthetic transformations .

Comparison with Similar Compounds

Structural and Functional Group Variations

Below is a comparative analysis of N,N-Dibenzyl-4-(1-Boc-4-fluoro-4-piperidyl)aniline with analogous compounds, focusing on substituents, synthetic routes, and applications:

Key Comparative Insights

Synthetic Complexity :

- The target compound’s Boc and fluoro-piperidyl groups necessitate meticulous protection/deprotection steps, contrasting with simpler azo () or amide () derivatives.

- Stereoselective synthesis (e.g., ’s cyclohexanamine diastereomers) highlights challenges absent in the target compound’s planar aniline core .

Electronic and Steric Effects: The 4-fluoro group in the target compound enhances electronegativity and rigidity compared to cyclopropylmethyl () or methylpiperazine () substituents.

The Boc group’s labile nature under acidic conditions (e.g., TFA) differentiates it from stable azo () or amide () functionalities .

Data Tables

Table 1. Physicochemical Properties

| Property | Target Compound | N,N-Diethyl-4-[(4-nitrophenyl)azo]aniline | (1R,4R)-N,N-Dibenzyl-4-(cyclopropylmethyl-piperazine) |

|---|---|---|---|

| Molecular Weight | ~527.66 g/mol | ~326.39 g/mol | ~421.61 g/mol |

| LogP | ~4.8 (estimated) | ~3.2 | ~4.1 |

| Key Functional Groups | Boc, Fluoro, Dibenzyl | Azo, Nitro, Diethyl | Cyclopropylmethyl, Piperazine, Dibenzyl |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.